molecular formula C17H14N4O2 B2745333 1-phenyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one CAS No. 1172451-61-4

1-phenyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one

Cat. No.: B2745333
CAS No.: 1172451-61-4
M. Wt: 306.325
InChI Key: IGFLOJLPMDPUCT-UHFFFAOYSA-N
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Description

1-phenyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is a synthetic organic compound of significant interest in medicinal chemistry and materials science research. This molecule is a hybrid structure incorporating two pharmaceutically relevant motifs: a 1,2,4-oxadiazole ring and a pyrrolidin-2-one (lactam) scaffold . The 1,2,4-oxadiazole heterocycle is a well-known pharmacophore noted for its metabolic stability and ability to participate in hydrogen bonding, which is often exploited in the design of bioactive molecules . This ring is linked directly to a pyridin-4-yl group, a classic nitrogen-containing heteroaromatic system that can function as a hydrogen bond acceptor and is prevalent in ligands for various biological targets . The pyrrolidin-2-one moiety adds a conformational constraint and a polar amide functionality, which can influence the compound's solubility and its interaction with biological receptors . While specific biological data for this exact compound may be limited, its structural features are highly versatile. Researchers value such hybrid molecules as key intermediates or potential scaffolds in drug discovery programs, particularly for developing novel enzyme inhibitors or receptor ligands . The presence of multiple nitrogen and oxygen heteroatoms also makes this compound a candidate for exploration in materials science, for instance, in the development of new organic semiconductors or ligands for metal-organic frameworks . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the scientific literature for the latest studies on 1,2,4-oxadiazole and pyrrolidinone derivatives to fully ascertain this compound's potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-15-10-13(11-21(15)14-4-2-1-3-5-14)16-19-17(23-20-16)12-6-8-18-9-7-12/h1-9,13H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFLOJLPMDPUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-phenyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one typically involves the construction of the pyrrolidin-2-one ring followed by the introduction of the oxadiazole and pyridine moieties. One common synthetic route includes:

    Formation of the pyrrolidin-2-one ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the pyridine ring: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using appropriate pyridine derivatives.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-phenyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antiviral Applications

Recent studies have identified 1-phenyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one as a promising candidate for antiviral therapies, particularly against SARS-CoV-2. Research demonstrated that analogs of this compound exhibited significant antiviral activity with an effective concentration (EC50_{50}) of 4.7 µM and a cytotoxic concentration (CC50_{50}) of 21 µM in VeroE6 cells .

Structure–Activity Relationship

The structure–activity relationship (SAR) studies indicated that modifications to the alkoxy group on the phenyl moiety and substituents on the oxadiazole ring could enhance antiviral potency. For instance, certain structural modifications led to improved efficacy against viral replication while maintaining low toxicity levels .

Antibacterial Properties

The compound has also been evaluated for its antibacterial properties. A study highlighted that derivatives based on the oxadiazole structure demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In vitro tests showed that some derivatives were more potent than traditional antibiotics like ciprofloxacin .

Comparative Efficacy

CompoundActivity Against S. aureusActivity Against E. coli
1-Pyrrolidinone Derivative120% of ciprofloxacinComparable to ciprofloxacin
CiprofloxacinStandard referenceStandard reference

Anticancer Research

In the realm of cancer research, compounds containing the 1,2,4-oxadiazole moiety have been investigated for their ability to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. A recent study found that certain derivatives could inhibit specific isoforms of carbonic anhydrases at nanomolar concentrations, suggesting potential therapeutic applications in cancer treatment .

Mechanism of Action

The mechanism of action of 1-phenyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs of Compound A and their distinguishing features:

Compound ID Substituents on Pyrrolidinone Oxadiazole Substituent (Position 5) Additional Modifications Molecular Weight (g/mol) Notable Properties/Applications References
Compound A Phenyl (position 1) Pyridin-4-yl None 306.32 Potential CNS activity (hypothesized)
Compound B 4-Fluorophenyl Pyridin-3-yl None Not reported Improved lipophilicity
Compound C 3-Chlorophenyl 4-Methylphenyl Piperidine-carbamoyl linker 464.95 Screening library compound
Compound D Phenyl Benzofuran-2-yl Benzoic acid substitution Not reported Neuropathic pain therapy
Compound E Phenyl Pyridin-2-yl None 306.32 Structural isomer of Compound A
Compound F 4-Nitrophenyl (tethered) 5-Phenyl-oxazol-3-yl Tetrahydroquinoline scaffold + hydrate 498.53 Crystallography studies
Key Observations:

Substituent Position on Pyridine: Compound A (pyridin-4-yl) and Compound E (pyridin-2-yl) differ in the nitrogen position on the pyridine ring. For instance, pyridin-4-yl’s axial symmetry could enhance interaction with planar receptor sites compared to pyridin-2-yl’s steric constraints .

Aromatic Ring Modifications :

  • Compound B replaces phenyl with 4-fluorophenyl, introducing electronegativity and enhancing metabolic stability via reduced CYP450-mediated oxidation .
  • Compound C incorporates a 3-chlorophenyl group and a piperidine-carbamoyl linker, increasing molecular weight (464.95 vs. 306.32) and likely affecting solubility and blood-brain barrier penetration .

Oxadiazole Substituents :

  • Compound D substitutes benzofuran-2-yl for pyridin-4-yl, combining oxadiazole’s rigidity with benzofuran’s planar aromaticity. This modification is patented for neuropathic pain treatment, suggesting enhanced affinity for pain-related targets (e.g., ion channels) .

Scaffold Complexity: Compound F integrates a tetrahydroquinoline scaffold and oxazole ring, resulting in a larger, more rigid structure (MW 498.53). Its monohydrate form was analyzed via SHELX-based crystallography, revealing triclinic packing and hydrogen-bonding networks critical for stability .

Pharmacological and Physicochemical Properties

  • Target Selectivity : Pyridin-3-yl (Compound B ) and benzofuran-2-yl (Compound D ) substituents may engage distinct binding pockets compared to pyridin-4-yl, altering selectivity for kinases or neurotransmitter receptors.
  • Synthetic Accessibility : Compound A and Compound E share identical molecular weights, suggesting similar synthetic complexity, though regioselective oxadiazole formation could pose challenges .

Biological Activity

1-Phenyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates multiple pharmacologically relevant moieties, including a pyrrolidinone core, a pyridine ring, and an oxadiazole ring, which together suggest a diverse range of biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C17H14N4O2C_{17}H_{14}N_{4}O_{2}, with a molecular weight of approximately 294.32 g/mol. Its structure features a phenyl group attached to a pyrrolidinone ring, which is further substituted with a pyridine and an oxadiazole moiety. The presence of these functional groups indicates potential for extensive biological activity.

Property Value
Molecular FormulaC₁₇H₁₄N₄O₂
Molecular Weight294.32 g/mol
IUPAC Name1-phenyl-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
Key Functional GroupsPhenyl, Pyridine, Oxadiazole

Antimicrobial Activity

Compounds containing oxadiazole and pyridine rings have been extensively studied for their antimicrobial properties . For instance, derivatives of 1,2,4-oxadiazoles have demonstrated significant antibacterial and antifungal activities in vitro. The incorporation of the pyridine ring in this compound may enhance its antimicrobial efficacy compared to simpler derivatives .

Anticancer Properties

Research has indicated that oxadiazole derivatives exhibit anticancer activity against various cancer cell lines. In particular, studies have shown that modifications to the oxadiazole structure can lead to improved cytotoxicity against human tumor cell lines. For example, derivatives similar to this compound have shown IC50 values in the low micromolar range against multiple cancer types .

Cell Line IC50 (µM)
HeLa (cervical cancer)9.27
CaCo-2 (colon adenocarcinoma)2.76
RXF 486 (renal cancer)1.143

Anti-inflammatory and Other Activities

Beyond antimicrobial and anticancer effects, compounds with oxadiazole frameworks have also been reported to possess anti-inflammatory , antiviral , and antidepressant activities. The broad spectrum of biological activities makes these compounds valuable candidates in drug discovery .

The biological activities of this compound are thought to be mediated through various mechanisms:

  • Enzyme Inhibition : Many oxadiazole derivatives inhibit key enzymes such as carbonic anhydrase and histone deacetylase (HDAC), which play crucial roles in cancer progression and inflammation.
  • Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways relevant to cancer and inflammation .

Study on Anticancer Activity

In a recent study evaluating the anticancer potential of related oxadiazole compounds, it was found that modifications to the oxadiazole ring significantly affected their cytotoxicity against various human cancer cell lines. The study highlighted that the introduction of electron-withdrawing groups on the oxadiazole ring improved the overall potency against resistant cancer types .

Antimicrobial Efficacy Assessment

Another investigation focused on the antimicrobial properties of related compounds revealed that those containing both triazole and oxadiazole functionalities exhibited enhanced antibacterial activity compared to their individual components. This suggests a synergistic effect that could be leveraged for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-phenyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one, and how can purity be optimized?

  • Methodology : The 1,2,4-oxadiazole ring formation is critical. A validated approach involves cyclizing precursor amidoximes with carbodiimide activators (e.g., DCC) under reflux in anhydrous acetonitrile. Post-synthesis, purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity by HPLC (C18 column, 0.1% TFA in water/acetonitrile) . For intermediates like pyrrolidin-2-one, optimize yields by controlling reaction time and temperature (e.g., 80°C for 12 hr under nitrogen).

Q. Which analytical techniques are most reliable for characterizing this compound’s structure?

  • Methodology :

  • NMR : Use 1H^1H, 13C^13C, and 2D NMR (HSQC, HMBC) to resolve overlapping signals from the pyrrolidinone and oxadiazole moieties.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water (1:1) and compare with reported oxadiazole-containing analogs .

Q. How should researchers handle hygroscopicity or stability issues during storage?

  • Methodology : Store the compound in a desiccator with anhydrous silica gel under inert gas (argon). For long-term stability, prepare lyophilized aliquots and monitor degradation via periodic TLC or HPLC. Avoid aqueous buffers in biological assays unless freshly prepared .

Advanced Research Questions

Q. How can conflicting biological activity data between studies be resolved?

  • Methodology :

  • Reproducibility Checks : Validate assays under identical conditions (e.g., cell lines, incubation times).
  • Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation in vitro.
  • Structural Confirmation : Re-analyze batches with conflicting results via X-ray crystallography to exclude polymorphic or stereochemical variations .

Q. What computational strategies are effective for predicting binding modes with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Optimize protonation states at physiological pH.
  • MD Simulations : Run 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.
  • QSAR : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors from analogs in public databases .

Q. How can enantiomeric purity be ensured during synthesis, given the compound’s chiral centers?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during key steps like pyrrolidinone ring closure.
  • Circular Dichroism (CD) : Confirm enantiomeric excess by comparing CD spectra with standards .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the oxadiazole moiety?

  • Methodology :

  • Analog Synthesis : Replace pyridin-4-yl with pyrimidine or thiophene groups to assess electronic effects.
  • Biological Assays : Test analogs against panels of cancer cell lines (e.g., MCF-7, HeLa) with ATP-based viability assays.
  • Free Energy Calculations : Use MM-GBSA to correlate substituent changes with binding affinity trends .

Q. How can researchers mitigate off-target effects in pharmacological studies?

  • Methodology :

  • Selectivity Profiling : Screen against kinase inhibitor panels (e.g., Eurofins KinaseProfiler).
  • CRISPR Knockout : Validate target specificity by comparing effects in wild-type vs. gene-edited cell lines.
  • Metabolomics : Use LC-MS to identify unintended pathway modulation .

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